molecular formula C16H20ClN3O3S B2938538 3-chloro-2-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 1706077-27-1

3-chloro-2-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No. B2938538
CAS RN: 1706077-27-1
M. Wt: 369.86
InChI Key: SYMZAXVIUVOIRL-UHFFFAOYSA-N
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Description

3-chloro-2-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H20ClN3O3S and its molecular weight is 369.86. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-2-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-2-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

This compound is involved in the synthesis of various derivatives showing promising antibacterial, antifungal, anticancer, and anti-inflammatory activities. Notably, its application in synthesizing pyrazoline and pyrazole derivatives has been highlighted for its significant antimicrobial effects against both Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, indicating a potential for developing new antimicrobial agents (Hassan, 2013). Additionally, these derivatives have been investigated for their inhibitory effects on carbonic anhydrase enzymes, revealing potential in designing novel anticancer agents due to their selective cytotoxicity and enzyme inhibition properties (Gul et al., 2016).

Conformational Studies and Structural Analysis

Conformational studies of related sulfonamide derivatives have provided insights into their structural differences and potential implications for their biological activity. For instance, differences in the solid-state conformations of N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides have been reported, suggesting variability in their interactions in aqueous media, which might influence their antileishmania activity (Borges et al., 2014).

Herbicidal and Antitumor Activities

The compound and its derivatives have been studied for their potential herbicidal activity, demonstrating post-emergence activity on dicotyledonous weed species by interfering with the biosynthesis of branched-chain amino acids (Eussen et al., 1990). Furthermore, certain derivatives have shown promising antitumor activities in vitro, suggesting their potential as therapeutic agents for cancer treatment (Rostom, 2006).

Anti-Inflammatory Properties

Investigations into the anti-inflammatory properties of derivatives bearing the benzenesulfonamide moiety have revealed compounds with significant activity compared to celecoxib, without associated gastric toxicity. This suggests a potential for the development of new anti-inflammatory agents with improved safety profiles (Rathish et al., 2009).

properties

IUPAC Name

3-chloro-2-methyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3S/c1-12-15(17)3-2-4-16(12)24(21,22)19-14-9-18-20(11-14)10-13-5-7-23-8-6-13/h2-4,9,11,13,19H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMZAXVIUVOIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CN(N=C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-2-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide

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